molecular formula C12H6N2 B15071150 Naphthalene-1,7-dicarbonitrile CAS No. 95596-45-5

Naphthalene-1,7-dicarbonitrile

Cat. No.: B15071150
CAS No.: 95596-45-5
M. Wt: 178.19 g/mol
InChI Key: UKDFNQOSXVHNCL-UHFFFAOYSA-N
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Description

Naphthalene-1,7-dicarbonitrile is an organic compound with the molecular formula C12H6N2 It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) attached to the 1 and 7 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,7-dicarbonitrile can be synthesized through several methods. One common approach involves the palladium-catalyzed cyanation of aryl bromides. For instance, 8-bromonaphthalene-1-carbonitrile can be converted to this compound using palladium catalysts and cyanide sources . Another method involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with corresponding halides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of palladium-catalyzed reactions is favored due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,7-dicarboxylic acid.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Naphthalene-1,7-dicarboxylic acid.

    Reduction: Naphthalene-1,7-diamine.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalene-1,7-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,7-dicarbonitrile depends on its chemical reactivity. The cyano groups can participate in various chemical reactions, leading to the formation of different products. The compound can interact with enzymes and other biomolecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,8-dicarbonitrile: Similar structure but with cyano groups at the 1 and 8 positions.

    Naphthalene-2,7-dicarbonitrile: Cyano groups at the 2 and 7 positions.

    Acenaphthenequinone: A related compound with different functional groups.

Uniqueness

The compound’s structure allows for specific interactions and reactions that are not possible with other isomers or related compounds .

Properties

CAS No.

95596-45-5

Molecular Formula

C12H6N2

Molecular Weight

178.19 g/mol

IUPAC Name

naphthalene-1,7-dicarbonitrile

InChI

InChI=1S/C12H6N2/c13-7-9-4-5-10-2-1-3-11(8-14)12(10)6-9/h1-6H

InChI Key

UKDFNQOSXVHNCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)C#N

Origin of Product

United States

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